molecular formula C6H13NO B8787350 (3S,5S)-5-methylpiperidin-3-ol

(3S,5S)-5-methylpiperidin-3-ol

Cat. No.: B8787350
M. Wt: 115.17 g/mol
InChI Key: QDPYHRSTDJTFRG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Methylpiperidin-3-ol is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with hydroxyl (-OH) and methyl (-CH₃) substituents at the 3rd and 5th positions, respectively. Both stereocenters are in the S-configuration, conferring distinct stereochemical and physicochemical properties. Piperidine derivatives are critical intermediates in pharmaceutical synthesis, often serving as ligands, chiral auxiliaries, or bioactive scaffolds.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S,5S)-5-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

QDPYHRSTDJTFRG-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)O

Canonical SMILES

CC1CC(CNC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S,5S)-5-methylpiperidin-3-ol can be contextualized by comparing it to related piperidine and pyrrolidine derivatives. Key compounds for comparison include:

Structural Analogues and Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
(3S,5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-piperidinol Silyl ether at C5, hydroxyl at C3 C₁₁H₂₅NO₂Si 231.41 Enhanced lipophilicity; stable protecting group strategy
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol CF₃ at C5, hydroxyl at C3 (R-configuration) C₆H₁₀F₃NO 169.14 Electron-withdrawing CF₃ increases acidity; potential CNS drug candidate
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Five-membered pyrrolidine ring, hydroxymethyl at C5 C₇H₁₆ClNO₂ 181.66 Increased ring strain; polar hydroxymethyl enhances solubility (as HCl salt)
This compound (Target) CH₃ at C5, hydroxyl at C3 (S,S-configuration) C₆H₁₃NO 115.17 Moderate polarity; chiral scaffold for asymmetric synthesis N/A

Structural and Functional Analysis

  • Stereochemical Influence : The S,S-configuration in the target compound contrasts with the R-configuration in the trifluoromethyl analog (), which may alter binding affinity in enantioselective reactions .
  • Substituent Effects :
    • Silyl Ether () : The bulky tert-butyldimethylsilyl (TBS) group enhances lipophilicity (predicted density: 0.96 g/cm³) and protects the hydroxyl during synthetic steps .
    • Trifluoromethyl (–13) : The CF₃ group lowers pKa (increasing acidity) and improves metabolic stability, commonly exploited in CNS-targeting drugs .
    • Hydroxymethyl () : Introduces additional hydrogen-bonding capacity, improving water solubility in hydrochloride form .

Structural Similarity Metrics

  • Tanimoto Coefficient : highlights a 60% similarity threshold (Tanimoto coefficient) for grouping structurally related compounds. While direct data for the target compound are absent, analogs like the silyl-protected derivative () and trifluoromethyl variant () may exhibit moderate similarity (~40–50%) due to shared piperidine cores .
  • QSAR/Molecular Docking: emphasizes that similar scaffolds (e.g., piperidine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.